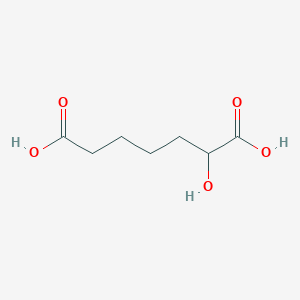

2-Hydroxyheptanedioic acid

Description

Contextualization within the Field of Alpha-Hydroxy Dicarboxylic Acids

2-Hydroxyheptanedioic acid is a molecule of interest within the broader category of alpha-hydroxy dicarboxylic acids. Structurally, alpha-hydroxy acids (AHAs) are organic compounds that feature a hydroxyl (-OH) group attached to the alpha-carbon—the carbon atom immediately adjacent to a carboxyl group (-COOH). wikipedia.orgnih.gov When a molecule contains two carboxyl groups, it is known as a dicarboxylic acid. wikipedia.org Therefore, an alpha-hydroxy dicarboxylic acid is a compound that possesses two carboxylic acid functionalities and a hydroxyl group on the carbon next to one of these carboxyl groups.

This class of compounds is significant in biochemistry and organic chemistry. A well-known example is malic acid (2-hydroxybutanedioic acid), a four-carbon dicarboxylic acid that plays a crucial role in the citric acid cycle in all living organisms. wikipedia.orgconsensus.appatamanchemicals.com Other important examples include 2-hydroxyglutaric acid (five carbons) and 2-hydroxyadipic acid (six carbons), which are studied for their roles in metabolic pathways and certain genetic disorders. nih.govhmdb.ca this compound is the seven-carbon analogue in this homologous series. The introduction of the hydroxyl group at the alpha position can increase the acidity of the adjacent carboxyl group compared to its non-hydroxylated counterpart. wikipedia.org

| Compound Name | IUPAC Name | Carbon Atoms | Chemical Formula |

|---|---|---|---|

| Malic Acid | 2-Hydroxybutanedioic acid | 4 | C₄H₆O₅ wikipedia.org |

| 2-Hydroxyglutaric acid | 2-Hydroxypentanedioic acid | 5 | C₅H₈O₅ |

| 2-Hydroxyadipic acid | 2-Hydroxyhexanedioic acid | 6 | C₆H₁₀O₅ |

| This compound | This compound | 7 | C₇H₁₂O₅ |

Research Significance of Heptanedioic Acid Derivatives in Biochemistry and Organic Chemistry

Heptanedioic acid, commonly known as pimelic acid, is a seven-carbon, straight-chain dicarboxylic acid. wikipedia.orgnih.gov While not as industrially prominent as shorter-chain dicarboxylic acids like adipic acid, derivatives of pimelic acid are noteworthy in biochemical contexts. wikipedia.org They are involved in the biosynthesis of essential compounds such as the amino acid lysine (B10760008) and the vitamin biotin (B1667282) in certain organisms. wikipedia.orgmedchemexpress.comiiab.meabmole.com

In the fields of organic and medicinal chemistry, derivatives of heptanedioic acid are gaining attention for their potential biological activities. ontosight.ai Researchers are exploring these modified structures for a range of applications, including their potential use as intermediates in pharmaceutical formulations or as active ingredients themselves. ontosight.aiontosight.ai Studies have investigated pimelic acid derivatives for potential anti-inflammatory and antimicrobial properties, and as inhibitors of specific enzymes like alkaline phosphatases. ontosight.ainih.gov The functionalization of the basic heptanedioic acid structure, such as by introducing a hydroxyl group to create this compound, is a key strategy in chemical synthesis to alter the molecule's properties and explore its potential interactions within biological systems. ontosight.aiontosight.ai This targeted modification allows scientists to probe biochemical pathways and develop new molecular entities. ontosight.ai

| Property | Value |

|---|---|

| Chemical Formula | C₇H₁₂O₄ wikipedia.org |

| Molar Mass | 160.17 g/mol wikipedia.orgnih.gov |

| Melting Point | 103 to 105 °C wikipedia.org |

| Appearance | Colorless or white solid wikipedia.org |

| Acidity (pKa₁) | ~4.50 - 4.71 wikipedia.orgiiab.me |

| Acidity (pKa₂) | ~5.43 - 5.58 wikipedia.orgiiab.me |

Table of Mentioned Compounds

| Common Name | IUPAC Name |

|---|---|

| This compound | This compound |

| Malic acid | 2-Hydroxybutanedioic acid wikipedia.org |

| 2-Hydroxyglutaric acid | 2-Hydroxypentanedioic acid |

| 2-Hydroxyadipic acid | 2-Hydroxyhexanedioic acid |

| Pimelic acid | Heptanedioic acid wikipedia.org |

| Adipic acid | Hexanedioic acid iiab.me |

| Lysine | (2S)-2,6-diaminohexanoic acid |

| Biotin | 5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid |

Structure

2D Structure

3D Structure

Properties

CAS No. |

142174-80-9 |

|---|---|

Molecular Formula |

C7H12O5 |

Molecular Weight |

176.17 g/mol |

IUPAC Name |

2-hydroxyheptanedioic acid |

InChI |

InChI=1S/C7H12O5/c8-5(7(11)12)3-1-2-4-6(9)10/h5,8H,1-4H2,(H,9,10)(H,11,12) |

InChI Key |

LYFNCKPMTCSLBV-UHFFFAOYSA-N |

Canonical SMILES |

C(CCC(=O)O)CC(C(=O)O)O |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for 2 Hydroxyheptanedioic Acid

De Novo Synthetic Routes to 2-Hydroxyheptanedioic Acid

The de novo synthesis, or the creation of this compound from simpler, readily available starting materials, can be approached through several methodologies. These routes can be designed to control the stereochemistry at the chiral center, a critical aspect for its potential applications.

Stereoselective and Asymmetric Synthesis Approaches

Achieving stereocontrol in the synthesis of this compound is paramount for producing enantiomerically pure forms. Several asymmetric strategies can be proposed based on established synthetic transformations.

One potential stereoselective approach involves the asymmetric reduction of a keto-diacid precursor, 2-oxoheptanedioic acid. This transformation can be achieved using chiral reducing agents or through biocatalysis. For instance, rationally re-designed D-lactate dehydrogenase (D-nLDH) has been shown to be effective for the asymmetric reduction of various α-keto carboxylic acids to their corresponding (R)-α-hydroxy carboxylic acids with high yields and excellent optical purity. researchgate.net A similar enzymatic system could be applied to 2-oxoheptanedioic acid to yield (R)-2-hydroxyheptanedioic acid.

Another strategy is the asymmetric aldol-type condensation. A method for preparing diaryl hydroxyl dicarboxylic acids in a diastereospecific manner has been reported, involving a three-component reaction between an amino acid, an aromatic aldehyde, and a primary alcohol in alkaline solution. acs.orgnih.gov While this specific reaction produces aryl-substituted products, the underlying principle of a diastereoselective condensation could be adapted for the synthesis of aliphatic α-hydroxy dicarboxylic acids like this compound.

Furthermore, the asymmetric oxidation of a suitable precursor could be employed. For example, the asymmetric oxidation of 3-substituted 1,2-cyclopentanediones using a Ti(OiPr)4/tartaric ester/tBuOOH complex has been used to synthesize enantiomerically enriched 2-alkyl-5-oxotetrahydrofuran-2-carboxylic acids, which are related structures. clockss.org This highlights the potential of asymmetric oxidation in creating chiral centers in similar molecules.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, temperature, catalyst loading, and reaction time.

In biocatalytic reductions, factors such as pH, temperature, and substrate concentration must be finely tuned to ensure optimal enzyme activity and stability. For instance, in the enzymatic reduction of α-keto acids, a co-factor regeneration system, such as using formate (B1220265) dehydrogenase for in situ NADH generation, is often employed to drive the reaction to completion and improve yields. researchgate.net

For chemical syntheses, such as the proposed aldol-type reactions, microwave-assisted conditions have been shown to accelerate reaction times and improve yields in the synthesis of related hydroxyl dicarboxylic acids. nih.gov The choice of base and solvent system is also critical; for example, alkaline conditions in alcohol solutions have been found to be effective. acs.orgnih.gov

A summary of potential synthetic strategies and key optimization parameters is presented in the table below.

| Synthetic Strategy | Key Reagents/Catalysts | Potential Optimization Parameters | Anticipated Product |

| Asymmetric Biocatalytic Reduction | 2-Oxoheptanedioic acid, Engineered Dehydrogenase (e.g., D-nLDH mutant), NADH | pH, Temperature, Enzyme loading, Substrate concentration, Co-factor regeneration system | (R)- or (S)-2-Hydroxyheptanedioic acid |

| Asymmetric Aldol-type Condensation | A suitable C5-aldehyde and a glyoxylate (B1226380) derivative with a chiral auxiliary | Chiral auxiliary, Lewis acid catalyst, Solvent, Temperature, Reaction time | Diastereomerically enriched this compound derivative |

| Asymmetric Oxidation | A suitable precursor such as a silyl (B83357) enol ether of a heptanedioate (B1236134) derivative | Chiral oxidant (e.g., Sharpless asymmetric dihydroxylation), Catalyst loading, Temperature | Enantiomerically enriched this compound derivative |

Synthesis of this compound Derivatives and Analogues

The derivatization of this compound can be used to modify its physical and chemical properties, or to prepare it for specific research applications, such as incorporation into larger molecules or for analytical purposes.

Esterification and Amidation Modifications

The two carboxylic acid groups and the hydroxyl group of this compound are all amenable to esterification and amidation reactions.

Esterification: The carboxylic acid groups can be converted to esters through Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst like sulfuric acid. masterorganicchemistry.comjove.com This reaction is typically performed using an excess of the alcohol as the solvent to drive the equilibrium towards the product. jove.com The hydroxyl group can also be esterified, for example, by reaction with an acyl chloride or an acid anhydride. The selective esterification of either the carboxylic acid groups or the hydroxyl group can be achieved by using appropriate protecting group strategies. For the esterification of dicarboxylic acids, solid acid catalysts like metal-exchanged montmorillonite (B579905) clays (B1170129) have been shown to be effective and reusable. researchgate.net

Amidation: The carboxylic acid groups can be converted to amides by reaction with amines. This transformation often requires the use of coupling agents, such as carbodiimides (e.g., DCC, EDC) in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt), to activate the carboxylic acid. mdpi.com Alternatively, direct amidation can be catalyzed by certain metal catalysts. For instance, a tantalum alkoxide catalyst has been reported for the hydroxy-directed amidation of β-hydroxycarboxylic acid esters. nih.gov Similarly, diboronic acid anhydrides have been shown to be effective catalysts for the dehydrative amidation of β-hydroxycarboxylic acids. acs.org Niobium pentoxide (Nb2O5) has also been used as a Lewis acid catalyst for the direct synthesis of diamides from dicarboxylic acids and amines. nih.gov

Functional Group Transformations and Derivatization for Specific Research Applications

Beyond esterification and amidation, other functional group transformations can be performed on this compound to create derivatives for specific research purposes.

The hydroxyl group can be oxidized to a ketone, which would yield 2-oxoheptanedioic acid. This transformation can be achieved using various oxidizing agents. Conversely, the carboxylic acid groups can be reduced to alcohols, although this requires strong reducing agents like lithium aluminum hydride and would need to be done with protection of the existing hydroxyl group.

The vicinal arrangement of the hydroxyl and carboxyl groups allows for the potential formation of a lactone, a cyclic ester, particularly if the other carboxylic acid is protected. Intramolecular Fischer esterification of γ- or δ-hydroxy acids is a common method for forming five- and six-membered lactones. jove.com

For applications in medicinal chemistry or as biological probes, the carboxylic acid groups can serve as handles for conjugation to other molecules. The functionalization of carboxylic acids via metallaphotoredox catalysis has emerged as a powerful tool for transformations such as alkylation, arylation, and amination under mild conditions. nih.govacs.org

Preparation of Chirally Pure Forms and Enantiomers

The preparation of enantiomerically pure forms of this compound is essential for studying its stereospecific interactions in biological systems. This can be achieved either through asymmetric synthesis, as discussed in section 2.1.1, or by the resolution of a racemic mixture.

Chiral Resolution: Racemic this compound can be separated into its individual enantiomers through several methods. One common approach is the formation of diastereomeric salts by reacting the racemic acid with a chiral resolving agent, such as a chiral amine. These diastereomeric salts can then be separated by fractional crystallization or chromatography.

Another powerful technique is chiral chromatography. High-performance liquid chromatography (HPLC) using a chiral stationary phase can be used for the analytical and preparative separation of enantiomers of 2-hydroxycarboxylic acids. nih.gov

Enzymatic kinetic resolution is another highly effective method. This technique utilizes an enzyme that selectively reacts with one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. For example, glycolate (B3277807) oxidase has been used for the kinetic resolution of chiral 2-hydroxy carboxylic acids through enantioselective oxidation. acs.org This method can provide access to enantiomerically pure (R)-2-hydroxy acids. acs.org

A summary of potential derivatization and resolution strategies is presented in the table below.

| Strategy | Reagents/Method | Product/Outcome | Key Considerations |

| Esterification | Alcohol, Acid Catalyst (e.g., H2SO4) | Diester of this compound | Use of excess alcohol as solvent; potential for intramolecular lactone formation. |

| Amidation | Amine, Coupling Agent (e.g., DCC/HOBt) | Diamide of this compound | Activation of carboxylic acid is typically required. |

| Oxidation of Hydroxyl Group | Oxidizing Agent (e.g., PCC, Swern) | 2-Oxoheptanedioic acid | Selective oxidation without affecting the rest of the molecule. |

| Chiral Resolution | Chiral Amine / HPLC with Chiral Stationary Phase / Kinetic Resolution with an Enzyme | Enantiomerically pure (R)- and (S)-2-Hydroxyheptanedioic acid | Choice of resolving agent/column/enzyme; monitoring of enantiomeric excess. |

Novel Catalytic Methodologies in this compound Synthesis

The development of efficient and selective catalytic methodologies for the synthesis of functionalized dicarboxylic acids, such as this compound, is a significant area of research in modern organic chemistry. While specific literature on novel catalytic routes to this compound is not abundant, advancements in the synthesis of analogous α-hydroxy acids and dicarboxylic acids provide a strong basis for potential synthetic strategies. These strategies primarily fall into two categories: biocatalytic approaches and advanced chemocatalytic methods.

Biocatalytic methods offer the potential for high stereoselectivity, a crucial aspect for producing enantiomerically pure chiral molecules. The enzymatic conversion of this compound into α-ketopimelic acid using a biocatalyst has been reported, suggesting the availability of this hydroxy acid as a substrate, likely through a biocatalytic route. nih.govgoogle.comjustia.com The synthesis of chiral 2-hydroxy acids is often achieved through the use of dehydrogenases. For instance, L-lactate dehydrogenase from duck ε-crystallin has been utilized for the synthesis of (S)-2-hydroxybutanoic acid and (S)-2-hydroxypentanoic acid with high yields and optical purity. nih.govscilit.com Similarly, a broad specificity 2-hydroxy carboxylic acid dehydrogenase from Lactobacillus delbrueckii has been employed for the preparation of (R)-2-hydroxy derivatives of 2-keto acids. google.com Such enzymatic systems, often coupled with an in situ NADH regeneration system, present a viable and green approach for the synthesis of chiral this compound.

Another promising biocatalytic strategy involves the use of aldolases and ketoreductases in tandem reactions. A stereodivergent route for preparing chiral 2-hydroxy-4-butyrolactone derivatives from simple achiral starting materials has been demonstrated using a combination of stereoselective aldolases and stereocomplementary ketoreductases. acs.org This approach, which involves an initial aldol (B89426) addition followed by a stereoselective reduction of the keto group, could potentially be adapted for the synthesis of this compound by selecting appropriate enzyme and substrate combinations.

From a chemocatalytic perspective, the direct C(sp³)–H oxyfunctionalization of carboxylic acids represents a highly atom-economical route to α-hydroxy acids. Recent advancements have demonstrated the use of α-ketoglutarate-dependent nonheme iron aryloxyalkanoate dioxygenases, enhanced through protein engineering, to achieve this transformation with high efficiency and selectivity for a variety of α-hydroxy acids. acs.org

Furthermore, catalytic oxidation of related dicarboxylic acids and their precursors offers insights into potential synthetic pathways. For example, the oxidation of cyclohexene (B86901) using a heterogeneous catalyst derived from immobilizing the Venturello anion on mesoporous SBA-16 has been shown to produce adipic acid (a C6 dicarboxylic acid) with high yield. bohrium.com Similarly, electrocatalytic strategies for the oxidation of cyclohexanone (B45756) to adipic acid using modified nickel hydroxide (B78521) catalysts have been developed. nih.gov While these methods target the synthesis of the dicarboxylic acid backbone, subsequent selective hydroxylation at the C2 position would be required to yield this compound.

The table below summarizes findings from related catalytic syntheses that could inform the development of novel methods for this compound.

| Product | Catalyst/Enzyme | Substrate(s) | Reaction Type | Yield (%) | Enantiomeric Excess (ee)/Diastereomeric Ratio (dr) | Reference |

| (S)-2-Hydroxybutanoic acid | Duck ε-crystallin (L-LDH) | 2-Oxobutanoic acid | Biocatalytic reduction | High | High | nih.gov |

| (S)-2-Hydroxypentanoic acid | Duck ε-crystallin (L-LDH) | 2-Oxopentanoic acid | Biocatalytic reduction | High | High | nih.gov |

| (R)-2-Hydroxy derivatives | 2-Hydroxy carboxylic acid dehydrogenase | 2-Keto acids | Biocatalytic reduction | - | High | google.com |

| Chiral 2-hydroxy-4-butyrolactone derivatives | Aldolases and Ketoreductases | Aldehydes and 2-Oxoacids | Tandem biocatalytic aldol addition and reduction | - | High | acs.org |

| α-Hydroxy acids | Engineered α-ketoglutarate-dependent dioxygenases | Carboxylic acids | Biocatalytic C-H oxyfunctionalization | up to 90 | up to >99% ee | acs.org |

| Adipic acid | PW4@SBA-16 | Cyclohexene | Catalytic oxidation | 89 | N/A | bohrium.com |

| Adipic acid | SDS-modified Ni(OH)2 | Cyclohexanone | Electrocatalytic oxidation | - | N/A | nih.gov |

While direct and novel catalytic methodologies for the synthesis of this compound are still an emerging area of research, the advancements in biocatalysis and chemocatalysis for similar molecules provide a robust framework for future development. The key challenges lie in identifying or engineering catalysts with the desired substrate specificity and regioselectivity to introduce a hydroxyl group at the C2 position of heptanedioic acid or a related precursor.

Biosynthesis and Metabolic Pathways Involving 2 Hydroxyheptanedioic Acid

Enzymatic Formation Mechanisms of 2-Hydroxyheptanedioic Acid

The enzymatic synthesis of this compound is primarily understood through the transformation of its non-hydroxylated precursor, pimelic acid, and through reactions initiated by highly reactive chemical species.

Pimelic acid (heptanedioic acid) is a crucial intermediate in the biosynthesis of biotin (B1667282) in various microorganisms, including Bacillus subtilis. nih.gov The synthesis of the pimelate (B1236862) moiety itself is accomplished through a modified fatty acid synthesis pathway. nih.govnih.gov In Escherichia coli, this pathway begins with the key fatty acid precursor, malonyl-ACP, and involves specialized enzymes like BioC and BioH to build the seven-carbon chain that becomes pimeloyl-ACP methyl ester. nih.gov In B. subtilis, which lacks these specific genes, pimelate synthesis is believed to occur via an oxygen-dependent cleavage of long-chain acyl-ACPs, a reaction catalyzed by BioI, a cytochrome P450 enzyme. nih.gov

Once pimelic acid is formed, its conversion to this compound requires an alpha-hydroxylation step. This type of oxidation, which adds a hydroxyl group to the carbon atom adjacent to a carboxyl group (the C-2 position), is typically catalyzed by alpha-hydroxylases or monooxygenases. While the specific enzyme responsible for the direct hydroxylation of pimelic acid to this compound is not extensively characterized in the literature, the mechanism is analogous to the formation of other 2-hydroxy acids. Such enzymes often utilize molecular oxygen and a reducing agent (like NADH or NADPH) to carry out the hydroxylation.

The broader context of dicarboxylic acid metabolism involves ω-oxidation of fatty acids to produce dicarboxylic acids, which are then subject to further modifications. nih.gov The introduction of a hydroxyl group at the alpha-position represents one such modification, potentially altering the compound's chemical properties and metabolic fate.

Beyond direct enzymatic catalysis, this compound can be formed through non-specific oxidation reactions initiated by hydroxyl radicals (•OH). nih.gov Hydroxyl radicals are highly reactive oxygen species that can be generated in biological systems, often as a byproduct of aerobic metabolism or through processes like the Fenton reaction. nih.gov

In aqueous environments, these radicals can abstract a hydrogen atom from a carbon backbone. nih.gov For a dicarboxylic acid like pimelic acid, the most probable site for H-atom abstraction is the α-position due to the influence of the adjacent carboxyl group. nih.gov This initial abstraction creates a carbon-centered radical, which can then react with molecular oxygen to form a peroxyl radical. Subsequent reactions can lead to the formation of an alkoxyl radical and ultimately a hydroxyl group at the alpha-carbon, yielding this compound. nih.gov While this pathway is less specific than enzymatic reactions, it represents a plausible mechanism for the formation of 2-hydroxy acids under conditions of oxidative stress. nih.gov

Microbial Biosynthesis of this compound and Cognate Alpha-Hydroxy Acids

Microorganisms are adept at producing a wide array of organic acids, including various alpha-hydroxy acids. The synthesis of these compounds is encoded within specific gene clusters and relies on the integration of central metabolic pathways to supply precursors and energy.

The production of specialized metabolites in microorganisms is often orchestrated by a set of genes physically located together in the genome, known as a Biosynthetic Gene Cluster (BGC). nih.govnih.gov These clusters typically contain genes for the core biosynthetic enzymes (like polyketide synthases or non-ribosomal peptide synthetases), as well as genes for tailoring enzymes (e.g., hydroxylases, methyltransferases, oxidoreductases) that modify the core structure to create the final product. secondarymetabolites.org

While a specific BGC for this compound has not been definitively identified, the principles of alpha-hydroxy acid biosynthesis are well-established for other compounds. For instance, the production of 2-hydroxyisocaproic acid (HICA) in lactic acid bacteria is dependent on hydroxyisocaproate dehydrogenases (HicDs), which catalyze the final step of its synthesis from a keto-acid precursor. nih.gov Similarly, various branched-chain hydroxy acids (BCHAs) are produced by lactic acid bacteria from amino acid precursors. jmb.or.kr

The discovery of a BGC for this compound would likely involve searching microbial genomes for clusters containing genes for pimelic acid biosynthesis alongside a candidate hydroxylase or dehydrogenase capable of acting on this C7 dicarboxylic acid substrate. Enzymes such as cytochrome P450 monooxygenases or Fe(II)/α-ketoglutarate-dependent hydroxylases are common tailoring enzymes found in BGCs that perform such hydroxylation reactions.

To improve the microbial production of valuable chemicals like alpha-hydroxy acids, metabolic engineering strategies are employed to optimize host organisms such as E. coli or Ralstonia eutropha. nih.govresearchgate.net These strategies can be hypothetically applied to enhance the synthesis of this compound.

Key strategies include:

Pathway Introduction and Overexpression: Introducing and/or overexpressing the genes for the key enzymes in the biosynthetic pathway. For this compound, this would involve expressing genes for pimelic acid synthesis and the specific alpha-hydroxylase that converts it to the final product. nih.govnih.gov

Increasing Precursor Supply: Engineering central metabolism to channel more carbon toward the pimelic acid precursor pathway. This can involve deleting competing pathways that drain the precursor pool or upregulating pathways that feed into it. semanticscholar.org

Enhancing Cofactor Availability: Many hydroxylation reactions require reducing cofactors like NADH or NADPH. Engineering the host's metabolism to increase the regeneration of these cofactors can boost the efficiency of the desired biosynthetic pathway.

Elimination of Byproduct Formation: Deleting genes responsible for the formation of unwanted byproducts can increase the yield and purity of the target molecule. For example, in lactate (B86563) production, deleting the gene for lactate assimilation (CYB2 in yeast) was shown to increase the final titer. researchgate.net

These approaches have been successfully used to produce other 2-hydroxy acids and polymers containing them. For example, engineered E. coli has been used to synthesize 2-hydroxyadipate and polyhydroxyalkanoates (PHAs) containing monomers like lactate and 2-hydroxybutyrate. nih.govnih.gov

| Enzyme/Pathway | Function | Potential Substrate | Potential Product | Relevant Organism Example |

|---|---|---|---|---|

| Fatty Acid Synthesis (FAS) Pathway (modified) | Builds the C7 carbon backbone | Acetyl-CoA, Malonyl-ACP | Pimeloyl-ACP | Escherichia coli, Bacillus subtilis nih.govnih.gov |

| Cytochrome P450 Monooxygenase (e.g., BioI) | Cleavage of acyl-ACPs to form dicarboxylic acids or alpha-hydroxylation | Long-chain acyl-ACP or Pimelic Acid | Pimelic Acid or this compound | Bacillus subtilis nih.gov |

| 2-Hydroxyacid Dehydrogenase (e.g., HicD) | Reductive conversion of a 2-keto acid to a 2-hydroxy acid | 2-Ketoheptanedioic acid | This compound | Lactic acid bacteria (by analogy) nih.gov |

| PHA Synthase (engineered) | Polymerization of hydroxyacyl-CoAs | 2-Hydroxyacyl-CoA | Poly(2-hydroxyacid) | Ralstonia eutropha, Pseudomonas sp. nih.gov |

The biosynthesis of this compound is fundamentally dependent on central carbon metabolism to provide the necessary building blocks, energy, and reducing power.

The Tricarboxylic Acid (TCA) cycle is the primary source of acetyl-CoA, the two-carbon unit that serves as the foundational precursor for the fatty acid synthesis pathway that produces pimelic acid. libretexts.org Glucose and other carbohydrates are broken down through glycolysis to pyruvate, which is then converted to acetyl-CoA, feeding directly into both the TCA cycle for energy production and the FAS pathway for biosynthesis. The TCA cycle also generates significant amounts of the reducing cofactors NADH and FADH₂, which are essential for many biosynthetic steps, including potential hydroxylation reactions. youtube.com

Potential Roles of this compound in Plant Metabolic Processes

While direct research on this compound in plants is limited, its structural similarity to other 2-hydroxy acids (2HAs) that are key players in plant metabolism allows for informed hypotheses about its potential functions. nih.govnih.govcolab.ws

2-Hydroxy acids are integral intermediates in fundamental plant metabolic pathways. nih.govresearchgate.net

Photorespiration: The photorespiratory cycle is essential for C3 plants to metabolize 2-phosphoglycolate, a toxic byproduct of Rubisco's oxygenase activity. nih.govnih.govkhanacademy.org This pathway involves the conversion of glycolate (B3277807) (a C2 2HA) to glycine. khanacademy.org While this compound is much larger, the enzymatic machinery of photorespiration demonstrates the plant's capacity to process 2HAs. It is conceivable that related enzymes could act on a C7 substrate if it were present.

Lysine (B10760008) Catabolism: In plants and other organisms, the catabolism of lysine, an essential amino acid, proceeds through intermediates like 2-aminoadipic acid and 2-ketoadipic acid. hmdb.canih.gov The reduction of 2-ketoadipic acid (a C6 2-keto acid) yields 2-hydroxyadipic acid (a C6 2HA). hmdb.ca Given that 2-ketoadipic acid is formed during the breakdown of lysine and tryptophan, it is plausible that this compound could be an analogous intermediate in the catabolism of longer-chain amino acids or related compounds. nih.gov A deficiency in the dehydrogenase that processes the corresponding 2-keto acid can lead to the accumulation and excretion of the 2-hydroxy acid form. hmdb.canih.gov

A common feature of 2-hydroxy acid metabolism is its stereospecificity. nih.govresearchgate.net Most 2HAs possess a chiral center at the C2 position, leading to D- and L-enantiomers. nih.gov These enantiomers are often metabolized by distinct, stereoisomer-specific enzymes. researchgate.netnih.gov For example, D- and L-2-hydroxyglutarate are involved in different metabolic pathways and are acted upon by specific D- and L-2-hydroxyglutarate dehydrogenases. nih.gov This enantiomer-specific processing is also observed for other 2HAs like lactate. nih.gov

The metabolic interconversion between a 2-hydroxy acid and its corresponding 2-keto acid is a fundamental biochemical reaction, typically catalyzed by an NAD⁺/NADH or FAD/FADH₂-dependent dehydrogenase or oxidase. nih.govresearchgate.net

Reaction: this compound ↔ 2-Ketoheptanedioic acid + H⁺ + 2e⁻

This reversible reaction is critical for integrating the compound into metabolic networks. The oxidation of this compound to 2-ketoheptanedioic acid would be a step towards its further catabolism (e.g., via decarboxylation), while the reduction of the 2-keto acid could serve as an electron sink or a step in a biosynthetic pathway. hmdb.ca Studies on the related compound 2-hydroxyadipic acid confirm it is formed by the reduction of 2-ketoadipic acid. hmdb.ca It is highly probable that this compound follows this same metabolic logic, with its D- and L-isomers being acted upon by specific dehydrogenases that convert them to and from 2-ketoheptanedioic acid. nih.govnih.gov

Biochemical Intermediacy and Carbon Flow in Biological Systems

Based on its structure and the established roles of analogous molecules, this compound is best understood as a biochemical intermediate. It is unlikely to be a final metabolic product but rather a transient compound within a larger metabolic network. The flow of carbon through this molecule is dictated by its connections to primary metabolism.

In the context of lysine and tryptophan catabolism , carbon from these amino acids could flow to 2-ketoadipic acid and subsequently, through an analogous pathway for a C7 structure, to 2-ketoheptanedioic acid. nih.gov This keto acid could then be reduced to this compound, particularly if downstream enzymes are deficient or if there is an excess of reducing equivalents (high NADH/NAD⁺ ratio). hmdb.ca

Enzymatic and Biocatalytic Transformations of 2 Hydroxyheptanedioic Acid

Characterization of Enzymes Catalyzing Reactions of 2-Hydroxyheptanedioic Acid

The primary enzymes involved in the metabolism of this compound belong to the oxidoreductase family, specifically dehydrogenases and oxidases that act on 2-hydroxy acids.

Alpha-Hydroxy Acid Dehydrogenase and Oxidase Activities

Alpha-hydroxy acid dehydrogenases and oxidases are key enzyme families that catalyze the oxidation of the hydroxyl group at the C2 position of this compound.

Dehydrogenase Activity: L-2-hydroxyglutaric acid dehydrogenase, an NAD+-dependent enzyme, has been identified in both human and rat liver. nih.gov This enzyme facilitates the dehydrogenation of L-2-hydroxyglutaric acid, a compound structurally similar to this compound. nih.gov Its activity suggests a probable metabolic pathway for L-2-hydroxyheptanedioic acid would involve a similar dehydrogenase. Another family, D-2-hydroxyacid dehydrogenases, stereospecifically reduces branched-chain 2-keto acids to their corresponding D-2-hydroxyacids. nih.govnih.gov These enzymes are promising for the stereospecific synthesis of C3-branched D-hydroxyacids. nih.gov The reaction is typically reversible, allowing for either the synthesis of the hydroxy acid from its keto acid precursor or its degradation.

Oxidase Activity: (S)-2-hydroxy-acid oxidase is an enzyme that catalyzes the oxidation of an (S)-2-hydroxy acid using molecular oxygen (O2) as an electron acceptor, producing a 2-oxo acid and hydrogen peroxide (H2O2). wikipedia.org This enzyme belongs to the family of oxidoreductases and specifically acts on the CH-OH group of the substrate. wikipedia.org Studies on the catabolism of the related L-2-hydroxyglutaric acid indicated that its degradation in the liver did not produce H2O2, ruling out a significant role for a peroxisomal L-2-hydroxyacid oxidase in that specific pathway. nih.gov However, the potential for other hydroxy-acid oxidases to act on this compound under different physiological conditions remains.

Enzyme Kinetics and Detailed Reaction Mechanisms

Understanding the kinetics and reaction mechanisms of enzymes acting on this compound is fundamental to controlling its biochemical transformations.

Enzyme Kinetics: The kinetic behavior of these enzymes is often described by the Michaelis-Menten model, which relates the reaction rate to the concentrations of the enzyme and substrate. libretexts.org Key parameters include the Michaelis constant (Kₘ), representing the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ). For instance, the kinetic parameters for a D-2-hydroxyacid dehydrogenase (PanE) from Lactococcus lactis have been determined for various branched-chain 2-keto acids, demonstrating high catalytic efficiencies (Vₘₐₓ/Kₘ). nih.gov While specific data for this compound is not detailed, the data for analogous substrates provide a reference for expected enzyme performance.

Interactive Table 1: Kinetic Parameters of D-2-hydroxyacid Dehydrogenase (PanE) with Various Substrates (Note: Data is for analogous 2-keto acid substrates, indicating the enzyme's affinity and catalytic speed.)

| Substrate | Vₘₐₓ (U/mg) | Kₘ (mM) | Vₘₐₓ/Kₘ (U/mg/mM) |

|---|---|---|---|

| 2-Ketoisocaproate | 21,300 | 3.2 | 6,640 |

| 2-Ketomethylvalerate | 17,100 | 4.1 | 4,180 |

| 2-Ketoisovalerate | 19,500 | 5.9 | 3,300 |

| Benzoylformate | 2,700 | 1.3 | 2,050 |

Source: Adapted from Chambellon et al., 2008. nih.gov

Reaction Mechanisms: The reaction mechanism for dehydrogenases typically involves a sequential ordered process where the cofactor (e.g., NAD⁺) binds first, followed by the substrate (e.g., L-malate for malic enzyme). nih.gov The products are then released in a specific order. nih.gov For some enzymes, the mechanism involves the formation of a covalent intermediate. britannica.com For example, aldolase (B8822740) enzymes can form an imine linkage with their substrate, which is confirmed by the complete loss of activity upon treatment with sodium borohydride (B1222165) in the presence of the substrate. nih.gov The catalytic mechanism of monooxygenases can involve the abstraction of a hydrogen atom from the substrate, followed by the rebinding of a hydroxyl group. nih.gov

Biocatalytic Applications for Synthesis and Modification of this compound

Biocatalytic methods, using either whole cells or isolated enzymes, offer sustainable and highly selective routes for producing or modifying complex molecules like this compound.

Whole-Cell Biotransformation Systems

Whole-cell biocatalysis utilizes intact microbial cells as catalysts. This approach is advantageous because it eliminates the need for tedious enzyme purification and provides a natural environment for the enzymes, enhancing their stability. mdpi.com Furthermore, whole-cell systems contain endogenous mechanisms for cofactor regeneration, which is crucial for many redox reactions. mdpi.com For example, engineered P. putida and Raoultella ornithinolytica strains have been successfully used for the production of 2,5-furandicarboxylic acid (FDCA) from HMF, demonstrating the potential of whole-cell systems in multi-step oxidative transformations. mdpi.com Such systems could be engineered to express the necessary dehydrogenases or oxidases for the synthesis of this compound from precursor molecules. Optimization of reaction conditions, such as pH, temperature, and substrate concentration, is critical for maximizing yield and minimizing toxic effects on the cells. mdpi.comresearchgate.net

Cell-Free Enzyme Systems for Targeted Conversions

Cell-free systems utilize purified enzymes or crude cell lysates to perform chemical transformations in vitro. nih.govnih.gov This approach offers several benefits over whole-cell systems, including the absence of a cell wall barrier for substrate and product transport, higher product purity due to the elimination of competing metabolic pathways, and the ability to operate under conditions that might be toxic to living cells. mdpi.com Enzymatic cascade reactions can be constructed in a cell-free environment, allowing for the one-pot synthesis of complex molecules through sequential reactions. nih.gov For instance, a bi-enzymatic cascade using a laccase and an alcohol oxidase has been developed for the synthesis of FDCA from HMF. nih.gov A similar strategy could be designed for this compound, using a combination of purified dehydrogenases, oxidases, or other enzymes to achieve a targeted conversion with high efficiency.

Structural and Mechanistic Studies of Enzyme-Substrate Complexes

Investigating the three-dimensional structure of enzyme-substrate complexes provides critical insights into the molecular basis of catalysis and substrate specificity. Techniques like X-ray crystallography and computational modeling are employed to visualize these interactions.

Structural studies of D-2-hydroxyacid dehydrogenases have identified a two-domain structure: an N-terminal NAD(H)-binding domain and a C-terminal substrate-binding domain. nih.gov Computational docking and modeling studies predict that a hinge-bending motion between these domains is crucial for catalysis, positioning a conserved lysine (B10760008) residue to interact with the keto group of the substrate. nih.gov Similarly, the crystal structure of a type II dehydroquinase revealed an unusual binding mode for a citrate (B86180) inhibitor within the active site, highlighting the flexibility of the enzyme's active site loop in accommodating substrates. researchgate.net Molecular docking has also been used to predict the binding interactions between enzymes like alcohol oxidase and their substrates, identifying key hydrogen bonds that stabilize the enzyme-substrate complex. nih.gov These structural insights are invaluable for protein engineering efforts aimed at altering substrate specificity or enhancing the catalytic efficiency of enzymes for applications in the synthesis of compounds like this compound.

Active Site Analysis and Binding Interactions

The enzymatic conversion of this compound is a key step in its potential valorization. A notable example is its oxidation to α-ketopimelic acid, a precursor for the synthesis of caprolactam, diaminohexane, and adipic acid. ipindia.gov.in This transformation is catalyzed by a biocatalyst, indicating the presence of an enzyme with a specific active site capable of binding this compound and facilitating its conversion. ipindia.gov.ingoogle.com

While the crystal structure of an enzyme specifically complexed with this compound is not publicly available, insights into the potential binding interactions can be inferred from studies on enzymes that interact with structurally similar molecules. For instance, research on Mycobacterium tuberculosis dihydrodipicolinate synthase has explored the binding of various structural analogues, including this compound, within its active site. researchgate.net In such enzymes, the active site is a meticulously shaped pocket lined with specific amino acid residues that form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with the substrate.

For a substrate like this compound, the binding within an oxidoreductase active site would likely involve key interactions with the carboxyl groups and the hydroxyl group. The presence of a histidine-aspartic acid pair, as observed in the active sites of many 2-hydroxyacid dehydrogenases, can act as a proton relay system during the catalytic cycle. researchgate.net The binding of the nicotinamide (B372718) cofactor (NAD⁺ or NADP⁺) is also a critical aspect of the active site's architecture, with specific residues ensuring its correct orientation for hydride transfer.

Table 1: Postulated Key Interactions in the Active Site of an Enzyme Acting on this compound

| Functional Group of Substrate | Interacting Amino Acid Residue (Postulated) | Type of Interaction |

| α-Carboxyl Group | Arginine, Lysine | Ionic Bonding, Hydrogen Bonding |

| ω-Carboxyl Group | Serine, Threonine | Hydrogen Bonding |

| Hydroxyl Group | Histidine, Aspartate/Glutamate | Hydrogen Bonding, Proton Transfer |

| Alkyl Chain | Leucine, Isoleucine, Valine | Hydrophobic Interactions |

This table presents hypothetical interactions based on the known active site features of enzymes that catalyze similar reactions.

Cofactor Regeneration and Dependence in Biocatalytic Processes

The enzymatic oxidation of this compound to α-ketopimelic acid is a redox reaction that is dependent on a cofactor, typically a nicotinamide derivative such as NAD⁺ or NADP⁺. In this process, the cofactor is reduced to its corresponding form (NADH or NADPH). For the biocatalytic process to be economically viable on an industrial scale, the expensive cofactor must be continuously regenerated in situ. johnshopkins.edu

The high cost of cofactors makes their stoichiometric use impractical. google.com Therefore, efficient cofactor regeneration systems are a prerequisite for the development of any biocatalytic process involving nicotinamide-dependent enzymes. johnshopkins.edugoogle.com These systems can be enzyme-based, whole-cell-based, or electrochemical. johnshopkins.edu

In the context of converting this compound, a second enzyme, such as formate (B1220265) dehydrogenase or glucose dehydrogenase, could be coupled with the primary dehydrogenase. This second enzyme would oxidize a cheap co-substrate (e.g., formate or glucose) and in the process, regenerate the NAD⁺ required by the this compound-oxidizing enzyme.

Recent advances in metabolic engineering have also enabled the development of whole-cell biocatalysts where the cofactor regeneration is handled by the cell's own metabolic machinery. nih.gov Such an approach could be envisioned for the production of derivatives of this compound, where the host organism is engineered to express the necessary dehydrogenase and to efficiently channel its metabolic flux towards cofactor regeneration.

Table 2: Examples of Cofactor Regeneration Systems Applicable to the Oxidation of this compound

| Regeneration System | Co-substrate | Regeneration Enzyme | By-product |

| Formate-based | Formate | Formate Dehydrogenase (FDH) | Carbon Dioxide |

| Glucose-based | Glucose | Glucose Dehydrogenase (GDH) | Gluconic Acid |

| Phosphite-based | Phosphite | Phosphite Dehydrogenase (PTDH) | Phosphate |

This table provides examples of common cofactor regeneration systems that could be theoretically coupled with the enzymatic oxidation of this compound.

Advanced Analytical Methodologies for the Research of 2 Hydroxyheptanedioic Acid

Chromatographic Separation Techniques

Chromatographic methods are fundamental for the isolation and quantification of 2-hydroxyheptanedioic acid from complex biological or environmental matrices. The choice of technique depends on the sample's nature and the analytical objective.

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is commonly employed for the separation of organic acids.

For the qualitative and quantitative analysis of this compound, a C18 column is often the column of choice. The mobile phase typically consists of an aqueous buffer, such as dilute hydrochloric or perchloric acid, to suppress the ionization of the carboxylic acid groups and enhance retention. chromforum.orgglsciences.com Detection can be achieved using a UV detector at a low wavelength, typically around 210 nm, where carboxylic acids exhibit some absorbance. chromforum.org However, due to the lack of a strong chromophore in this compound, this method may lack sensitivity for trace-level analysis.

To overcome sensitivity limitations, derivatization with a UV-absorbing or fluorescent tag can be performed prior to HPLC analysis. More advanced detection is achieved by coupling HPLC with mass spectrometry (HPLC-MS). This provides high selectivity and sensitivity, allowing for the accurate quantification of this compound even in complex mixtures. In a study on dicarboxylic acids, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for their quantification, demonstrating the power of this approach. ufz.de

Illustrative HPLC Parameters for Dicarboxylic Acid Analysis:

| Parameter | Value | Reference |

| Column | C18, 2.6 µm particle size | chromforum.org |

| Mobile Phase | 0.012 N HCl in water | chromforum.org |

| Flow Rate | 1.0 mL/min | chromforum.org |

| Detection | UV at 210 nm | chromforum.org |

| Injection Volume | 1 µL | chromforum.org |

This table provides an example of HPLC conditions used for the analysis of a similar organic acid, malic acid, and is representative of the conditions that could be adapted for this compound.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) for Volatile Derivatives

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. Due to its low volatility, this compound requires a derivatization step to convert it into a more volatile and thermally stable compound before GC analysis. The most common derivatization method is silylation, where the acidic protons of the carboxyl and hydroxyl groups are replaced with trimethylsilyl (B98337) (TMS) groups. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. nih.gov

The resulting TMS derivative of this compound is then analyzed by GC-MS. The GC separates the derivatized compound from other components in the sample, and the MS provides both qualitative and quantitative information. The retention time of the derivative is a key parameter for its identification. The mass spectrum, with its characteristic molecular ion and fragmentation pattern, provides definitive structural confirmation. For instance, the mass spectrum of the tris(trimethylsilyl) derivative of the shorter-chain homolog, 2-hydroxypentanedioic acid, is available in the NIST WebBook, which can serve as a reference for interpreting the mass spectrum of silylated this compound. nist.gov

Typical GC-MS Parameters for Derivatized Organic Acids:

| Parameter | Value | Reference |

| Column | 5%-phenyl-95%-dimethylpolysiloxane capillary column | hmdb.ca |

| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | nih.gov |

| Injection Mode | Splitless | nih.gov |

| Carrier Gas | Helium | nih.gov |

| Ionization Mode | Electron Ionization (EI) | nist.gov |

This table presents typical conditions for the GC-MS analysis of silylated organic acids.

Capillary Electrophoresis (CE) for Ionic Species Separation

Capillary Electrophoresis (CE) is a powerful separation technique that separates ions based on their electrophoretic mobility in an electric field. As an acidic compound, this compound is well-suited for analysis by CE, particularly in its anionic form at neutral or basic pH.

In CE, a fused-silica capillary is filled with a background electrolyte (BGE), and a high voltage is applied across the capillary. Analytes migrate at different velocities depending on their charge-to-size ratio, leading to their separation. For anionic species like dicarboxylates, the separation is often carried out in a BGE with a pH that ensures the analytes are fully ionized. The migration time, the time it takes for an analyte to travel from the injection point to the detector, is used for its identification. sciex.com

CE can be coupled with various detectors, including UV-Vis and mass spectrometry. CE-MS offers high sensitivity and selectivity, making it a valuable tool for the analysis of this compound in complex samples such as atmospheric aerosols. nih.govepa.govresearchgate.net A study on acidic metabolites in mammalian cells using CE-MS demonstrated the successful separation of various carboxylic acids, with migration times for closely related compounds being very similar. nih.gov

Illustrative CE Migration Data for Derivatized Carboxylic Acids:

| Compound | Migration Time (min) | Reference |

| Fumaric acid | 6.64 | nih.gov |

| Succinic acid | 6.63 | nih.gov |

| Malic acid | 6.65 | nih.gov |

This table shows the migration times of several derivatized dicarboxylic acids in a CE-MS system, illustrating the high-resolution separation achievable with this technique. The migration time for this compound would be expected to be in a similar range under the same conditions.

Spectroscopic Characterization and Structural Elucidation

Spectroscopic techniques are indispensable for the definitive identification and detailed structural analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, in the this compound molecule.

In the ¹H NMR spectrum of this compound, the proton on the carbon bearing the hydroxyl group (C2) would be expected to appear as a multiplet at a characteristic chemical shift, typically in the range of 3.5-4.5 ppm. The protons on the adjacent methylene (B1212753) groups would show distinct signals, with their chemical shifts and splitting patterns providing information about the connectivity of the carbon chain. The protons of the terminal methyl group would appear as a triplet at a higher field (lower ppm value).

Predicted ¹³C NMR Chemical Shifts for this compound:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (COOH) | ~175-180 |

| C2 (CH-OH) | ~68-72 |

| C3 (CH₂) | ~34-38 |

| C4 (CH₂) | ~24-28 |

| C5 (CH₂) | ~28-32 |

| C6 (CH₂) | ~30-34 |

| C7 (COOH) | ~178-183 |

This table presents predicted ¹³C NMR chemical shifts for this compound based on typical values for similar functional groups and carbon environments.

Mass Spectrometry (MS) for Identification and Fragment Analysis

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for the identification, quantification, and structural elucidation of compounds. When coupled with a separation technique like GC or HPLC, it provides a powerful analytical platform.

In the mass spectrum of this compound, the molecular ion peak (M⁺) may be observed, which corresponds to the molecular weight of the compound. However, for dicarboxylic acids, the molecular ion can be weak or absent in electron ionization (EI) mass spectrometry. The fragmentation pattern is therefore crucial for identification. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (-OH, M-17) and a carboxyl group (-COOH, M-45). youtube.comresearchgate.net

For the TMS derivative of this compound analyzed by GC-MS, the mass spectrum would be characterized by the molecular ion of the derivatized molecule and specific fragment ions. The fragmentation of TMS derivatives often involves the loss of a methyl group (-CH₃, M-15) and other characteristic fragments related to the silyl (B83357) groups. The mass spectrum of the tris(trimethylsilyl) derivative of 2-hydroxypentanedioic acid shows a prominent peak at m/z 247, corresponding to the loss of a trimethylsilyloxycarbonyl group. nist.gov A similar fragmentation pattern would be expected for the TMS derivative of this compound, providing a basis for its identification.

Expected Key Fragment Ions in the EI-MS of Trimethylsilylated this compound:

| Fragment Ion Description | Expected m/z |

| [M - CH₃]⁺ | M-15 |

| [M - (CH₂)₄COOH]⁺ | M-117 (approx.) |

| [COOTMS]⁺ | 117 |

| [Si(CH₃)₃]⁺ | 73 |

This table illustrates the expected key fragment ions for the tris(trimethylsilyl) derivative of this compound in an electron ionization mass spectrum, based on known fragmentation patterns of similar compounds.

Enzymatic Assays for Specific Detection and Quantification

Enzymatic assays offer a highly specific and sensitive method for the detection and quantification of target molecules in complex biological samples. While specific commercial assays for this compound are not widely documented, the principles for its detection can be inferred from established assays for structurally similar molecules, such as D-2-hydroxyglutarate (D2HG). nih.govmdpi.com

The basis of these assays is typically the enzymatic conversion of the target hydroxy acid to its corresponding α-keto acid by a specific dehydrogenase enzyme. This reaction is coupled to the reduction of a cofactor, most commonly nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺), to NADH. nih.gov The production of NADH can be monitored spectrophotometrically by the increase in absorbance at 340 nm. sigmaaldrich.comsigmaaldrich.cn

A hypothetical enzymatic assay for this compound would involve a specific 2-hydroxyheptanedioate dehydrogenase. The reaction would proceed as follows:

2-Hydroxyheptanedioate + NAD⁺ ⇌ 2-Oxoheptanedioate + NADH + H⁺

The enzyme's high substrate specificity is critical, as it allows for the precise measurement of the target analyte without interference from other structurally related compounds. mdpi.com For example, specific dehydrogenases can distinguish between D and L enantiomers of a substrate. nih.gov

Alternative detection methods can also be employed. These include using electron mediators like dichlorophenolindophenol (DCIP) in conjunction with phenazine (B1670421) methosulphate (PMS), where the reduction of DCIP is monitored colorimetrically at 600 nm. mdpi.comnih.gov This approach has been successfully used to measure the activity of D-2-hydroxyglutarate dehydrogenase. nih.gov Furthermore, recent advancements have led to the development of electrochemical biosensors, where the enzyme is immobilized on an electrode surface, allowing for direct, rapid, and portable detection of the target analyte. mdpi.com

Interactive Data Table: Components of a Model Enzymatic Assay for Hydroxy Acid Quantification

| Component | Role | Example Concentration | Principle of Detection |

| D-2-hydroxyglutarate dehydrogenase (HGDH) | Enzyme Catalyst | Variable (units/mL) | Converts substrate to product. nih.gov |

| D-2-hydroxyglutarate (Substrate) | Analyte | μM range | The molecule to be quantified. nih.gov |

| NAD⁺ (Cofactor) | Oxidizing Agent | ~0.13 mM | Reduced to NADH during the reaction. sigmaaldrich.com |

| Buffer (e.g., Tris-HCl, pH 8.0) | Maintain pH | 50 mM | Ensures optimal enzyme activity. nih.gov |

| Spectrophotometer | Detection Instrument | 340 nm (for NADH) or 600 nm (for DCIP) | Measures the change in absorbance. sigmaaldrich.cnnih.gov |

Environmental Occurrence and Degradation of 2 Hydroxyheptanedioic Acid

Presence and Distribution in Environmental Matrices

Specific data on the presence and distribution of 2-Hydroxyheptanedioic acid in environmental matrices such as soil, water, and atmospheric aerosols are not extensively documented in readily available scientific literature. While dicarboxylic acids as a class are known to be present in these environments, detailed concentration and distribution information for this compound remains an area for further research.

Abiotic Degradation Mechanisms in Aqueous and Atmospheric Environments

Abiotic degradation, which involves non-biological processes, plays a role in the transformation of this compound in the environment. These mechanisms primarily include reactions with environmental radicals and degradation induced by light.

In aqueous environments, this compound can be formed as a primary product of the oxidation of pimelic acid by hydroxyl radicals (•OH). mdpi.com This reaction typically occurs at the α-position of the pimelic acid molecule. mdpi.com The oxidation process can also lead to the formation of 2-oxoheptanedioic acid. mdpi.com The reaction with hydroxyl radicals is a significant sink for dicarboxylic acids in the atmosphere and can also be a source of smaller, more functionalized compounds. mdpi.com

Table 1: Products of Pimelic Acid Oxidation by Hydroxyl Radicals

| Precursor | Oxidant | Main Products |

| Pimelic acid | Hydroxyl Radical (•OH) | This compound, 2-Oxoheptanedioic acid |

This table is based on findings that identify this compound as a main product of pimelic acid oxidation by OH radicals. mdpi.com

Specific studies detailing the photodegradative pathways of this compound are not prominently available in the reviewed scientific literature. While photodegradation is a known abiotic degradation mechanism for many organic compounds, the specific reactions and products for this compound have not been extensively characterized.

Microbial Biodegradation and Bioremediation Potential

Microbial activity is a key factor in the environmental degradation of many organic compounds. However, specific information regarding the microbial biodegradation of this compound is limited.

There is a lack of specific studies identifying microbial consortia or individual species that are directly involved in the biodegradation of this compound. Research on the microbial degradation of dicarboxylic acids often focuses on more common compounds, and specific pathways for this compound have not been elucidated.

Consistent with the lack of identified microbial degraders, the specific enzymatic systems that would facilitate the breakdown of this compound have not been characterized in the scientific literature.

Advanced Research Perspectives and Future Directions for 2 Hydroxyheptanedioic Acid

Integrated Omics Approaches in Studying 2-Hydroxyheptanedioic Acid Metabolism

A comprehensive understanding of the metabolic pathways involving this compound requires a multi-faceted "omics" approach, integrating data from metabolomics, transcriptomics, and proteomics.

Metabolomics Profiling and Pathway Mapping

Metabolomics, the large-scale study of small molecules, is a powerful tool for identifying and quantifying metabolites in biological systems. In the context of this compound, metabolomic analyses of biofluids such as urine and plasma have been crucial in identifying its presence in certain metabolic disorders, like dicarboxylic aciduria. nih.gov These conditions often arise from impaired fatty acid oxidation. nih.gov

Future metabolomics research should focus on creating detailed metabolic profiles to map the precise biochemical pathways that lead to the formation and degradation of this compound. This involves using techniques like liquid chromatography-mass spectrometry (LC-MS) to analyze samples from individuals with known enzymatic defects and from model organisms. nih.govnih.gov By comparing the metabolite profiles of healthy subjects with those of patients, researchers can identify other co-regulated metabolites, providing clues about the enzymatic steps involved. For instance, the accumulation of specific acylcarnitines alongside this compound could pinpoint defects in mitochondrial β-oxidation. nih.gov

Table 1: Potential Metabolites for Pathway Analysis of this compound

| Metabolite Class | Specific Examples | Rationale for Analysis |

| Dicarboxylic Acids | Adipic acid, Suberic acid, Pimelic acid | Co-accumulation may indicate a general block in dicarboxylic acid metabolism. nih.gov |

| Acylcarnitines | Heptanoylcarnitine, Octanoylcarnitine | Can indicate specific enzyme deficiencies in the fatty acid oxidation spiral. |

| Hydroxy Acids | 2-hydroxyglutaric acid, 2-hydroxybutyric acid | Similar structures may share enzymatic pathways or transport mechanisms. nih.gov |

| Fatty Acids | Heptanoic acid, Nonanoic acid | Odd-chain fatty acids are potential precursors for this compound. nih.gov |

Transcriptomics and Proteomics for Gene and Enzyme Expression Analysis

Transcriptomics and proteomics offer a deeper understanding by analyzing gene expression and protein levels, respectively. In disorders where this compound is elevated, transcriptomic analysis of affected tissues can reveal changes in the expression of genes encoding enzymes and transporters involved in fatty acid metabolism. uel.ac.uk For example, studies on peroxisomal disorders have shown significant changes in the expression of genes related to peroxisome proliferation and fatty acid oxidation. uel.ac.uk

Proteomic studies, often using mass spectrometry-based techniques, can directly identify and quantify the proteins present in a cell or tissue. This is particularly valuable for identifying the specific enzymes that are deficient or dysfunctional in metabolic disorders leading to this compound accumulation. For instance, proteomic analysis of liver tissue from mouse models of fatty acid α-oxidation disorders has revealed significant changes in the abundance of key metabolic enzymes. uel.ac.uk Future research should aim to correlate the levels of this compound with the expression levels of candidate genes and proteins, such as those involved in the ω-oxidation and β-oxidation of fatty acids.

Computational Modeling and Systems Biology of this compound Pathways

Computational modeling and systems biology provide a framework for integrating omics data to create predictive models of metabolic networks. While no specific model for this compound metabolism currently exists, models of related pathways, such as fatty acid β-oxidation, offer a blueprint. ebi.ac.ukomicsdi.org

These models can be used to simulate the metabolic flux through different pathways under various conditions, such as a high-fat diet or specific enzyme deficiencies. By incorporating kinetic parameters of enzymes and transporter proteins, these models can predict the concentrations of key metabolites, including this compound. This in silico approach can help to:

Identify potential enzymatic bottlenecks in the metabolic pathway.

Predict the effects of genetic mutations on metabolite levels.

Simulate the response to therapeutic interventions.

Future work in this area will involve developing a detailed, curated model of dicarboxylic acid metabolism that explicitly includes this compound. This will require the integration of experimental data from metabolomics and proteomics studies to parameterize and validate the model.

Exploration of Novel Research Applications of this compound in Non-Biological Systems

Beyond its role in biology, the chemical structure of this compound—a seven-carbon dicarboxylic acid with a hydroxyl group—makes it an interesting candidate for various non-biological applications, particularly in polymer chemistry.

Dicarboxylic acids are fundamental monomers in the synthesis of polyesters and polyamides. nih.gov The presence of a hydroxyl group in this compound offers a site for further chemical modification, potentially leading to polymers with unique properties. For example, it could be used to create polyesters with increased hydrophilicity or to introduce reactive sites for crosslinking.

One potential application is in the synthesis of biodegradable polyesters for biomedical applications, such as drug delivery systems or tissue engineering scaffolds. researchgate.netnih.gov The hydroxyl group could be used to attach drugs or bioactive molecules to the polymer backbone.

Another area of exploration is the use of this compound as a crosslinking agent. Crosslinking is a process that creates a network structure in polymers, improving their mechanical properties and stability. The two carboxylic acid groups can react with hydroxyl groups on other polymers, such as cellulose (B213188) or polyvinyl alcohol, to form a crosslinked network. nih.gov The hydroxyl group on the this compound molecule could influence the properties of the resulting hydrogel.

Table 2: Potential Non-Biological Applications of this compound

| Application Area | Potential Role of this compound | Desired Properties |

| Polymer Synthesis | Monomer for polyesters and polyamides | Biodegradability, modifiable functional groups. researchgate.net |

| Biomedical Materials | Component of drug delivery systems, tissue scaffolds | Biocompatibility, controlled degradation. nih.gov |

| Crosslinking Agent | Crosslinker for hydrogels and other polymers | Improved mechanical strength, tailored swelling properties. nih.gov |

Development of Sustainable Production Platforms for this compound

The industrial production of most dicarboxylic acids currently relies on petrochemical feedstocks. However, there is a growing interest in developing sustainable, bio-based production methods using microbial fermentation. nih.govnih.govnih.gov Genetically engineered microorganisms, such as the yeast Saccharomyces cerevisiae or the bacterium Escherichia coli, can be designed to produce a wide range of chemicals from renewable resources like glucose. nih.govoup.com

While there are no established biotechnological routes for this compound production, several strategies can be envisioned based on successful efforts for other dicarboxylic acids. nih.govnih.gov A plausible approach would involve engineering the fatty acid biosynthesis pathway of a microbial host.

One potential strategy could involve:

Introducing an odd-chain fatty acid biosynthesis pathway: This would lead to the production of heptanoic acid.

Expressing a cytochrome P450 monooxygenase system: This would hydroxylate the terminal methyl group of heptanoic acid to form 7-hydroxyheptanoic acid.

Introducing an alcohol and aldehyde dehydrogenase: These enzymes would further oxidize the terminal hydroxyl group to a carboxylic acid, yielding heptanedioic acid.

Expressing a specific hydroxylase: This enzyme would introduce a hydroxyl group at the C2 position of heptanedioic acid.

Alternatively, pathways could be engineered to start from other central metabolites and build the seven-carbon backbone. The yeast Yarrowia lipolytica is another promising host, as it naturally produces and metabolizes lipids and has been successfully engineered for the production of other dicarboxylic acids. researchgate.net

The development of a robust and efficient fermentation process will also require optimizing fermentation conditions (pH, oxygen supply, and nutrient feeding) and developing effective methods for product recovery and purification. google.comnih.govnih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing 2-Hydroxyheptanedioic acid in laboratory settings?

- Methodological Answer : Synthesis typically involves dihydroxylation or carboxylation of heptanedioic acid precursors. For example, oxidation of 2-ketoheptanedioic acid using enzymatic or chemical reductants (e.g., sodium borohydride) under controlled pH (6–8) can yield the target compound. Purification is achieved via recrystallization in ethanol-water mixtures or column chromatography (silica gel, ethyl acetate eluent). Reaction progress is monitored using thin-layer chromatography (TLC) with UV visualization .

Q. Which analytical techniques are optimal for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR identify functional groups (e.g., hydroxyl at δ 4.1–4.3 ppm, carboxylate protons at δ 2.3–2.6 ppm).

- Mass Spectrometry (MS) : Electron ionization (EI-MS) detects molecular ion peaks (e.g., m/z 190 for [M+H]) and fragmentation patterns.

- Infrared Spectroscopy (IR) : Confirms hydroxyl (3200–3600 cm) and carboxyl (1700–1750 cm) groups.

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity using C18 columns and UV detection at 210 nm.

Data should be cross-validated with reference libraries (e.g., NIST Chemistry WebBook) .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer : Stability assays involve incubating the compound in buffers (pH 3–9) at 25°C and analyzing degradation via HPLC. For example, at pH < 5, intramolecular esterification may occur, reducing solubility. Kinetic studies (first-order decay models) quantify half-life, with optimal stability observed at pH 6–7. Buffers like phosphate or Tris are recommended to mitigate hydrolysis .

Advanced Research Questions

Q. How can contradictory data on the metabolic pathways of this compound be resolved?

- Methodological Answer :

- Systematic Review : Compare studies for variables like cell type (e.g., hepatic vs. renal cells), incubation time, and isotope labeling (e.g., -tracers to track carbon flux).

- In Vitro/In Vivo Correlation : Validate findings using knockout models (e.g., siRNA silencing of candidate enzymes like hydroxyacid dehydrogenases).

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to reconcile discrepancies in kinetic parameters (e.g., , ) .

Q. What computational strategies enhance the prediction of this compound’s reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate thermodynamic stability of tautomers (e.g., enol vs. keto forms) using Gaussian09 with B3LYP/6-31G* basis sets.

- Molecular Dynamics (MD) : Simulate solvation effects in water clusters (GROMACS) to predict aggregation behavior.

- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., aldose reductase). Validate predictions with experimental IC assays .

Q. Which experimental controls are essential for studying enzymatic interactions with this compound?

- Methodological Answer :

- Negative Controls : Substitute the compound with inert analogs (e.g., heptanedioic acid) to isolate enzyme specificity.

- Activity Assays : Measure NADH depletion (340 nm absorbance) in dehydrogenase-coupled reactions.

- Buffer Optimization : Include chelators (e.g., EDTA) to rule out metal-ion interference.

- Statistical Controls : Use ANOVA with post-hoc Tukey tests to assess significance across replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.